molecular formula C19H22N4O5S B2513799 N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-59-2

N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2513799
CAS No.: 852135-59-2
M. Wt: 418.47
InChI Key: HZBQIDNTCIHQOB-UHFFFAOYSA-N
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Description

“N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles . Imidazo[2,1-b][1,3]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles has been achieved through a highly efficient unprecedented catalyst-free microwave-assisted procedure . This transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions . The synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b][1,3]thiazoles have been reported to be catalyst-free and performed under microwave irradiation . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

Scientific Research Applications

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, including those similar in structure to N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, have been extensively reviewed for their antitumor properties. Research highlights bis(2-chloroethyl)amino derivatives of imidazole and related compounds as active against various cancers, with some passing preclinical testing stages. These structures are not only promising for new antitumor drug development but also for synthesizing compounds with varied biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Therapeutic Versatility of Imidazo[2,1-b]thiazoles

The imidazo[2,1-b]thiazole scaffold is recognized for its versatility in medicinal chemistry, contributing to the development of derivatives with diverse pharmacological activities. This review underscores the extensive range of pharmacological actions of imidazo[2,1-b]thiazole derivatives, emphasizing their role in therapeutic agents (Shareef, M., Khan, I., Babu, B. N., & Kamal, A., 2019).

Repurposing Nitazoxanide in Disease Management

While not directly related to the specific compound , the research on nitazoxanide (NTZ) demonstrates the repurposing potential of nitrothiazole compounds for treating various diseases, including infections and cancer. NTZ's broad applications highlight the significance of related nitrothiazole derivatives in microbial infections and potentially in viral infectious diseases (Bharti, C., Sharma, S., Goswami, N., Sharma, H., Rabbani, S., & Kumar, S., 2021).

Synthesis and Biological Activity of Azolylthioacetic Acids

Exploration into azolylthioacetic acids, including imidazole and thiazole derivatives, reveals methods of synthesis and biological activity studies. These compounds exhibit diverse biological effects such as antioxidant, hypoglycemic, antitubercular, and antiviral activities, suggesting the potential for this compound and similar compounds in various therapeutic applications (Chornous, V., Palamar, A., Grozav, A., & Vovk, M., 2016).

Antimicrobial Activities of Imidazole

A literature review focused on the antimicrobial activities of imidazole compounds, including those structurally related to this compound, discusses their efficacy as antifungal and antibacterial agents. This underscores the potential for these compounds in addressing microbial resistance and the development of new antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).

Future Directions

The development of new synthetic methods for the preparation of imidazo[2,1-b][1,3]thiazoles is an active area of research . The synthetic manipulation of these compounds is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-4-27-16(28-5-2)10-20-18(24)17-12(3)22-11-15(21-19(22)29-17)13-7-6-8-14(9-13)23(25)26/h6-9,11,16H,4-5,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBQIDNTCIHQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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